

An In-depth Technical Guide to Drostanolone Acetate: CAS Number and Chemical Properties

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Compound of Interest

Compound Name: *Drostanolone acetate*

Cat. No.: *B15292902*

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Introduction

Drostanolone, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is a compound of significant interest in medicinal chemistry and pharmacology. While the free alcohol form, Drostanolone, is known, its esterified variants, such as Drostanolone propionate and Drostanolone enanthate, have been more commonly developed for therapeutic applications. This technical guide focuses on the chemical properties of Drostanolone and its esters, with a particular emphasis on the acetate variant. Due to the limited specific data available for **Drostanolone acetate**, information from its closely related analogues will be used to provide a comprehensive overview. This document will detail its chemical characteristics, signaling pathways, and relevant experimental protocols for its synthesis and analysis.

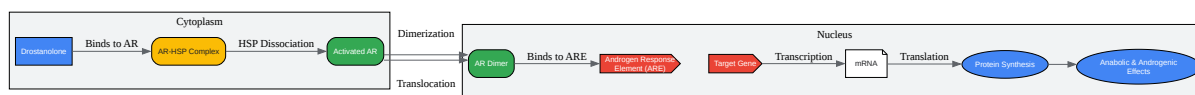
Chemical Properties

Drostanolone and its esters are characterized by their steroidal backbone. The addition of an ester group at the C17-beta position modifies the pharmacokinetic properties of the parent compound, primarily extending its half-life and duration of action. While a specific CAS number for **Drostanolone acetate** is not consistently reported in major chemical databases, its molecular formula is established as $C_{22}H_{34}O_3$ ^[1]. For comparative purposes, the properties of Drostanolone and the more extensively studied Drostanolone propionate are summarized below.

Property	Drostanolone	Drostanolone Propionate	Drostanolone Acetate
CAS Number	58-19-5[2]	521-12-0[3]	Not readily available
Molecular Formula	C20H32O2[2]	C23H36O3[3]	C22H34O3[1]
Molecular Weight	304.47 g/mol [2]	360.53 g/mol [3]	346.50 g/mol
Melting Point	149-153 °C	114-120 °C	Not available
Boiling Point	Not available	432.5 °C (estimated)	Not available
Solubility	Soluble in methanol, chloroform, and ether. [4]	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (2 mg/ml).[3]	Not available
IUPAC Name	(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one	(2α,5α,17β)-2-methyl-17-(1-oxopropoxy)-androstan-3-one[3]	(2α,5α,17β)-2-methyl-17-(acetyloxy)-androstan-3-one

Signaling Pathway

Drostanolone, the active form of its esters, exerts its biological effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily. The signaling cascade is initiated by the binding of Drostanolone to the AR in the cytoplasm of target cells. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated Drostanolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the androgenic and anabolic effects of the compound.



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Drostanolone Androgen Receptor Signaling Pathway

Experimental Protocols

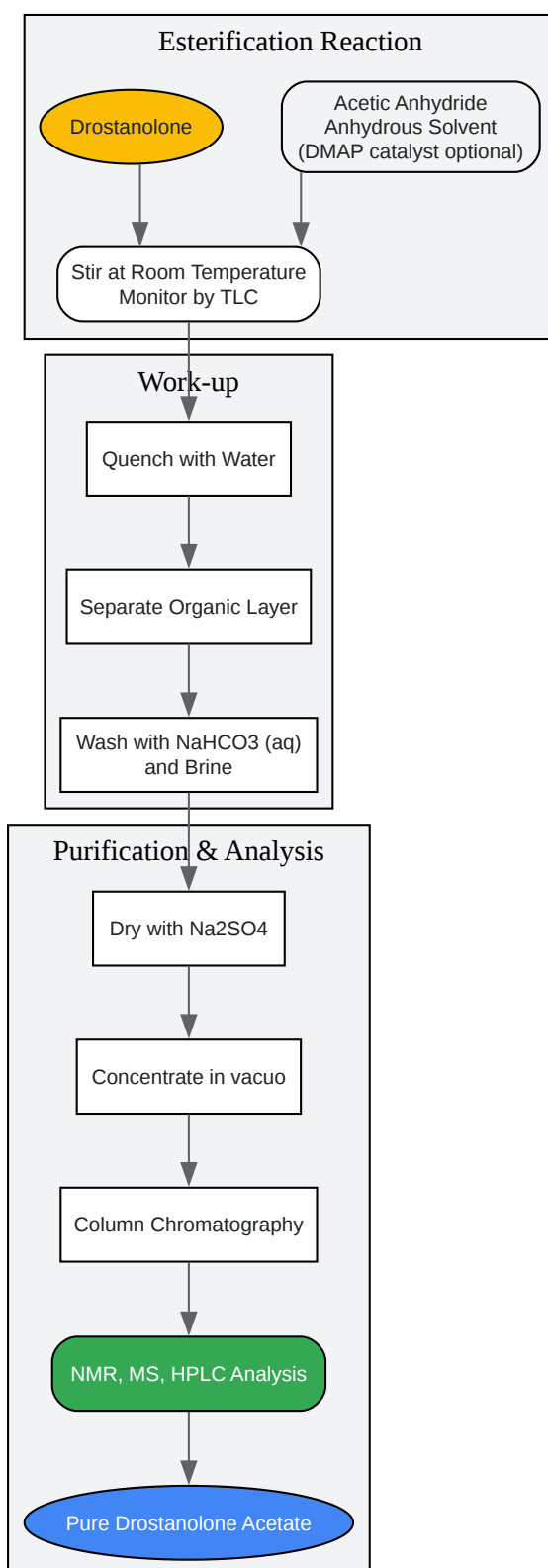
Synthesis of Drostanolone Acetate

The synthesis of **Drostanolone acetate** from Drostanolone can be achieved through a standard esterification reaction. The following protocol is a logical adaptation based on the well-established esterification of similar steroidal alcohols.

Methodology:

- **Dissolution:** Dissolve Drostanolone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Acylating Agent:** Add acetic anhydride (1.5-2 equivalents) to the solution. The use of an excess of the anhydride drives the reaction to completion.
- **Catalyst (Optional):** For less reactive alcohols or to increase the reaction rate, a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) can be added.
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acetic acid) and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Drostanolone acetate**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).



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Experimental Workflow for **Drostanolone Acetate** Synthesis

Analytical Methodologies

The analysis of Drostanolone and its esters is crucial for quality control, metabolic studies, and anti-doping applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

1. High-Performance Liquid Chromatography (HPLC) Analysis

- Objective: To determine the purity and concentration of **Drostanolone acetate** in a sample.
- Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve the **Drostanolone acetate** sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
 - Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at a wavelength of approximately 240 nm.
 - Injection Volume: 10-20 µL.
 - Analysis: Inject the prepared sample and a standard of known concentration onto the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be assessed by the peak area percentage, and the concentration can be quantified by comparing the peak area of the sample to that of the standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Objective: To confirm the identity of **Drostanolone acetate** and to detect it at low concentrations, often in biological matrices.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Methodology:
 - Sample Preparation and Derivatization:
 - For analysis in biological fluids, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte.
 - To improve volatility and chromatographic performance, Drostanolone and its esters are often derivatized. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
 - Chromatographic and Mass Spectrometric Conditions:
 - GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 150°C held for 1 minute, then ramped to 300°C at 15°C/min.
 - Injection Mode: Splitless injection is often used for trace analysis.
 - MS Ionization: Electron Ionization (EI) at 70 eV.
 - MS Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
 - Analysis: The identity of **Drostanolone acetate** is confirmed by matching its retention time and mass spectrum with that of a reference standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

Conclusion

Drostanolone acetate, as a derivative of Drostanolone, is expected to exhibit similar biological activities, mediated through the androgen receptor signaling pathway. This guide has provided a comprehensive overview of its chemical properties, drawing comparisons with the better-characterized Drostanolone and Drostanolone propionate. The detailed experimental protocols for its synthesis and analysis offer a practical framework for researchers in the field. The provided diagrams visually summarize the key molecular and experimental processes, adhering to the specified technical requirements. This information serves as a valuable resource for professionals engaged in the research and development of androgenic compounds.

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